2-Amino-4-(3-bromophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile 2-Amino-4-(3-bromophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 352311-83-2
VCID: VC0394106
InChI: InChI=1S/C17H16BrN3/c18-12-6-4-5-11(9-12)16-13-7-2-1-3-8-15(13)21-17(20)14(16)10-19/h4-6,9H,1-3,7-8H2,(H2,20,21)
SMILES: C1CCC2=C(CC1)N=C(C(=C2C3=CC(=CC=C3)Br)C#N)N
Molecular Formula: C17H16BrN3
Molecular Weight: 342.2g/mol

2-Amino-4-(3-bromophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile

CAS No.: 352311-83-2

Main Products

VCID: VC0394106

Molecular Formula: C17H16BrN3

Molecular Weight: 342.2g/mol

2-Amino-4-(3-bromophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile - 352311-83-2

CAS No. 352311-83-2
Product Name 2-Amino-4-(3-bromophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile
Molecular Formula C17H16BrN3
Molecular Weight 342.2g/mol
IUPAC Name 2-amino-4-(3-bromophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile
Standard InChI InChI=1S/C17H16BrN3/c18-12-6-4-5-11(9-12)16-13-7-2-1-3-8-15(13)21-17(20)14(16)10-19/h4-6,9H,1-3,7-8H2,(H2,20,21)
Standard InChIKey WNSMCPCHSATKNR-UHFFFAOYSA-N
SMILES C1CCC2=C(CC1)N=C(C(=C2C3=CC(=CC=C3)Br)C#N)N
Canonical SMILES C1CCC2=C(CC1)N=C(C(=C2C3=CC(=CC=C3)Br)C#N)N
PubChem Compound 711473
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator